molecular formula C33H25BrN2O5 B12471141 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12471141
M. Wt: 609.5 g/mol
InChI Key: CYDYPFLACRAYBF-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Formation of the Isoindoline Derivative: The isoindoline moiety can be synthesized through the cyclization of appropriate phthalic anhydride derivatives with amines.

    Coupling Reactions: The final coupling of the isoindoline derivative with the brominated quinoline core can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its ability to interact with biological targets can be exploited to design new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these activities can lead to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if the compound is used as a drug, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl 6-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
  • 2-(4-methylphenyl)-2-oxoethyl 6-fluoro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Uniqueness

The uniqueness of 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C33H25BrN2O5

Molecular Weight

609.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C33H25BrN2O5/c1-19-6-8-21(9-7-19)30(37)18-41-33(40)27-17-29(35-28-15-12-22(34)16-26(27)28)20-10-13-23(14-11-20)36-31(38)24-4-2-3-5-25(24)32(36)39/h2-3,6-17,24-25H,4-5,18H2,1H3

InChI Key

CYDYPFLACRAYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O

Origin of Product

United States

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